Stereochemical Identity: (3S) vs. (3R) Enantiomer vs. Racemate – Chiral Specification as a Procurement Gate
The target compound is the single (3S)-enantiomer (CAS 1272753-04-4) with the amine-bearing C3 carbon in the S absolute configuration. Its (3R)-enantiomer (CAS 1272731-77-7) and the racemic mixture (CAS 1273603-53-4, unspecified stereochemistry at C3) are distinct chemical entities with separate CAS registrations. The (3S)-enantiomer is commercially available at 97–98% purity from multiple accredited suppliers (Leyan: 98%, product 1844646 ; Macklin: 97%, product S729970 ), while the (3R)-enantiomer is stocked with identical purity specifications (Leyan: 98%, product 1843570, CAS 1272731-77-7 ). No quantitative differences in impurity profiles between the (3S) and (3R) enantiomers are publicly reported. However, in the broader 2,3-dihydrobenzofuran-3-amine patent literature, enantiomeric configuration at the C3 stereocenter is explicitly claimed as a determinant of 5-HT₂C receptor agonist vs. partial agonist functional selectivity [1].
| Evidence Dimension | Stereochemical identity – absolute configuration at C3 carbon bearing primary amine |
|---|---|
| Target Compound Data | (3S)-configuration; CAS 1272753-04-4; available purity 97–98% (Leyan, Macklin, Aladdin, Pharmablock) |
| Comparator Or Baseline | (3R)-enantiomer: CAS 1272731-77-7, purity 98%; Racemate: CAS 1273603-53-4, purity 97% |
| Quantified Difference | No enantiomeric purity difference detectable from vendor specifications alone. Differentiation resides in the distinct CAS identity and the stereospecific pharmacological consequences documented in patent claims (Wyeth EP1871755A1 and US20050143452A1). |
| Conditions | Vendor Certificate of Analysis (CoA) confirmation of CAS number and optical rotation / chiral HPLC purity documentation |
Why This Matters
For target-based screening programs (5-HT₂C, melatonin receptors), ordering the incorrect enantiomer can invert functional activity at the receptor; CAS-number-specific procurement with CoA verification is the only reliable gate against enantiomer mix-ups.
- [1] Asymmetric synthesis of dihydrobenzofuran derivatives. US Patent US20050234118A1 (Wyeth), filed 2004-04-16, published 2005-10-20. Claims stereospecific synthetic routes to enantiomerically enriched 5-HT₂C ligands. View Source
